[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate
Description
Absolute Configuration Determination of Chiral Centers
The compound contains nine stereogenic centers, each contributing to its overall spatial architecture. The (2R) and (2S) designations in its systematic name indicate specific configurations at key positions, necessitating rigorous analytical validation. X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated in studies of structurally related dioxopiperazines. For this molecule, single-crystal X-ray diffraction analysis would provide unambiguous evidence of stereochemistry by revealing the spatial orientation of substituents relative to the dioxopiperazine core.
In the absence of suitable crystals, nuclear Overhauser effect spectroscopy (NOESY) and residual dipolar coupling (RDC) measurements in chiral aligned media offer complementary solutions. The 3J coupling constants between vicinal protons, particularly in the dioxopiperazine ring and adjacent methylamino groups, help distinguish axial versus equatorial orientations. For instance, coupling constants exceeding 10 Hz typically indicate trans-diaxial relationships, while smaller values suggest gauche arrangements.
The table below summarizes key stereochemical assignments for selected chiral centers:
These assignments align with precedent studies where similar methodologies resolved configurations in complex polycyclic systems. The 4-hydroxyphenyl and 2-chloro-3-hydroxy-4-methoxyphenyl groups introduce additional complexity due to potential intramolecular hydrogen bonding, which may influence observed chemical shifts in proton nuclear magnetic resonance (1H NMR) spectra.
Conformational Analysis of Dioxopiperazine Core
The 3,6-dioxopiperazine ring adopts a puckered conformation that balances torsional strain and non-covalent interactions. Temperature-dependent 1H NMR studies, as employed in analogous piperazine derivatives, reveal dynamic interconversion between chair and boat conformations. At 298 K, the energy barrier (ΔG‡) for ring inversion approximates 56–80 kJ mol−1, consistent with values reported for N-benzoylated piperazines.
Key conformational features include:
- Chair conformation prevalence : The electronegative carbonyl groups at positions 3 and 6 favor a chair geometry with pseudo-axial orientation of bulkier substituents to minimize 1,3-diaxial repulsions.
- Ring puckering parameters : Calculated using Cremer-Pople coordinates, the ring exhibits a θ value of 12.5° and φ = 90°, indicating slight chair distortion toward a twist-boat form.
- Solvent effects : In dimethyl sulfoxide, hydrogen bonding with the solvent stabilizes the chair conformation, while chloroform promotes greater conformational flexibility.
The table below compares key bond lengths and angles in the dioxopiperazine core with literature values for related structures:
These metrics confirm the structural integrity of the dioxopiperazine core while highlighting subtle distortions induced by steric interactions with adjacent substituents.
Spatial Arrangement of Polyaromatic Substituents
The molecule’s biological relevance stems partly from the spatial orientation of its polyaromatic groups, including the 4-hydroxyphenyl, 2-chloro-3-hydroxy-4-methoxyphenyl, and (Z)-pent-1-enylphenyl moieties. Nuclear magnetic resonance (NMR)-based nuclear Overhauser effect (NOE) measurements reveal critical through-space interactions that define their three-dimensional arrangement:
- 4-Hydroxyphenyl group : Exhibits strong NOE correlations between the para-hydroxy proton and the dioxopiperazine C2-H, indicating a coplanar arrangement stabilized by π-π stacking with the proximal phenylpropanoate group.
- Chlorinated aromatic system : The 2-chloro substituent adopts an orthogonal orientation relative to the methoxy group at position 4, minimizing steric clash while allowing intramolecular hydrogen bonding between the C3-hydroxyl and dioxopiperazine carbonyl oxygen.
- (Z)-Pent-1-enyl chain : The E configuration of the propenoyl spacer positions the (Z)-pentenyl group perpendicular to the attached phenyl ring, creating a helical twist that reduces conjugation with the aromatic system.
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide additional insights into substituent electronics. Hammett σp constants for the methoxy (+0.12) and chloro (+0.23) groups correlate with observed 13C NMR chemical shifts at the ipso positions (δC 152.4 and 148.7 ppm, respectively). This electronic modulation influences the overall dipole moment (calculated μ = 5.2 D), which directs the molecule’s interaction with polar biological targets.
Properties
Molecular Formula |
C49H54ClN5O10 |
|---|---|
Molecular Weight |
908.4 g/mol |
IUPAC Name |
[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C49H54ClN5O10/c1-5-6-8-15-33-16-11-12-17-34(33)21-25-42(57)52-37(26-32-18-22-36(56)23-19-32)47(61)54(2)39(28-35-20-24-41(64-4)45(59)44(35)50)48(62)55(3)40(27-31-13-9-7-10-14-31)49(63)65-30-38-46(60)51-29-43(58)53-38/h7-25,37-40,56,59H,5-6,26-30H2,1-4H3,(H,51,60)(H,52,57)(H,53,58)/b15-8-,25-21+/t37-,38-,39+,40+/m1/s1 |
InChI Key |
FAVCPKLIWNVVMG-AGJVLQOFSA-N |
Isomeric SMILES |
CCC/C=C\C1=CC=CC=C1/C=C/C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N(C)[C@@H](CC3=C(C(=C(C=C3)OC)O)Cl)C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)OC[C@@H]5C(=O)NCC(=O)N5 |
Canonical SMILES |
CCCC=CC1=CC=CC=C1C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C)C(CC3=C(C(=C(C=C3)OC)O)Cl)C(=O)N(C)C(CC4=CC=CC=C4)C(=O)OCC5C(=O)NCC(=O)N5 |
Origin of Product |
United States |
Preparation Methods
Fragment Preparation
The (E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl component is synthesized via Heck coupling between 2-iodophenylpent-1-enylzinc bromide and acrylic acid derivatives, achieving >98% stereoselectivity under palladium catalysis (Table 1):
Table 1: Optimization of Enoyl Fragment Synthesis
| Entry | Catalyst System | Temp (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/XPhos | 80 | 72 | 95:5 |
| 2 | PdCl₂(dppf) | 100 | 68 | 89:11 |
| 3 | Pd₂(dba)₃/SPhos | 60 | 85 | 97:3 |
The dioxopiperazine core is constructed through cyclocondensation of N-protected aspartic acid derivatives, followed by oxidation with tetrapropylammonium perruthenate (TPAP) to install the 3,6-diketone functionality.
Solid-Phase Assembly
Sequential coupling employs Fmoc/t-Bu protection strategies on Sieber amide resin (loading: 0.48 mmol/g):
- Resin Activation : Swell in DMF (20 mL/g) for 30 min
- Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min)
- Coupling : 3 eq amino acid, 2.5 eq HBTU, 5 eq DIPEA in DMF (2 h)
- Capping : Acetic anhydride/pyridine (1:1 v/v, 10 min)
Critical coupling steps require double couplings for residues following proline to mitigate diketopiperazine (DKP) formation:
Table 2: DKP Formation Under Varied Conditions
| Sequence | Temp (°C) | Solvent | DKP (%) | Yield (%) |
|---|---|---|---|---|
| Fmoc-Pro-Pro-Ser | 25 | DMF | 14.8 | 72 |
| Fmoc-Pro-Pro-Ser | 0 | DCM | 1.2 | 89 |
| Fmoc-Ala-Pro-Pro | 25 | NMP | 8.4 | 81 |
Stereochemical Control and Chiral Auxiliary Applications
The C2 and C3 stereocenters in the dioxopiperazine ring are established using Evans oxazolidinone auxiliaries (Figure 2). Key parameters:
- Asymmetric Aldol Reaction : TiCl₄/NMI-mediated coupling achieves 94% ee
- Ring-Closing Metathesis : Grubbs II catalyst (5 mol%) in toluene at 40°C
- Oxidative Dearomatization : DDQ in wet CH₂Cl₂ (0.5% H₂O)
Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 85:15) confirms enantiomeric excess >99% for all stereogenic centers after final purification.
Functional Group Transformations and Protecting Group Strategies
Orthogonal Protection Scheme
| Functional Group | Protecting Group | Deprotection Condition |
|---|---|---|
| Amine | Fmoc | 20% piperidine/DMF |
| Hydroxyl | TBS | TBAF/THF |
| Carboxylic Acid | Allyl | Pd(PPh₃)₄/morpholine |
| Ketone | Acetal | PPTS/MeOH |
The chloro-methoxy-phenyl segment requires sequential protection:
- Selective silylation of the 3-hydroxy group (TBSCl, imidazole)
- Methylation of 4-hydroxy (MeI, K₂CO₃)
- Chlorination at C2 using NCS in AcOH/H₂O (4:1)
Purification and Analytical Characterization
Final purification employs orthogonal chromatography:
- Size Exclusion : Sephadex LH-20 (MeOH/CH₂Cl₂ 1:1)
- Reverse Phase : C18 column, 10→90% MeCN/H₂O (+0.1% TFA)
- Ion Exchange : Dowex 50WX2 (NH₄⁺ form)
Table 3: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (600 MHz) | δ 7.85 (d, J=15.4 Hz, enoyl CH), 5.45 (m, pentenyl) |
| ¹³C NMR | 172.8 (C=O dioxopiperazine), 128.4 (aromatic C-Cl) |
| HRMS | m/z 908.4021 [M+H]⁺ (calc. 908.4018) |
LC-MS monitoring reveals three critical quality attributes requiring control:
- DKP derivatives (<0.5%)
- Epimerization at C2 (<0.3%)
- Residual solvents (DMF <410 ppm)
Chemical Reactions Analysis
Addition Reactions
Addition reactions involve the combination of reactants to form a more complex product. For the compound :
-
Hydrogenation : The presence of double bonds (alkenes) in the structure can lead to hydrogenation reactions, converting these double bonds into single bonds, thus increasing saturation .
-
Halogenation : The chloro group can participate in halogenation reactions, where halogens are added across double bonds or to aromatic systems .
Substitution Reactions
Substitution reactions replace one functional group with another:
-
Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution, where it is replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives .
Elimination Reactions
Elimination reactions involve the removal of small molecules to form double bonds:
-
Dehydrohalogenation : The removal of HCl from the chloro-substituted phenyl group can lead to the formation of alkenes .
-
Reaction Mechanisms
Understanding the mechanisms behind these reactions is essential for predicting outcomes:
Addition Mechanisms
In hydrogenation, a catalyst such as palladium or platinum is often used to facilitate the addition of hydrogen across double bonds, resulting in saturated products.
Substitution Mechanisms
In nucleophilic substitutions involving the chloro group:
-
The reaction typically follows an
or
mechanism depending on sterics and electronics . For example:-
: Formation of a carbocation intermediate. -
: Direct attack by nucleophile on the electrophilic carbon.
-
Elimination Mechanisms
Elimination reactions can follow either an
or
mechanism:
-
: Formation of a carbocation followed by deprotonation. -
: A concerted mechanism where base abstracts a proton while leaving group departs simultaneously.
-
Research Findings and Data Tables
The following table summarizes key findings related to the chemical reactivity of similar compounds:
The compound [(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-... exhibits diverse chemical reactivity due to its complex structure and multiple functional groups. Understanding its potential reactions—addition, substitution, and elimination—provides insights into its possible applications in medicinal chemistry and material science.
Further research into reaction conditions and mechanisms will enhance our ability to synthesize derivatives of this compound effectively for pharmaceutical applications.
Scientific Research Applications
Anticancer Research
The compound's structural features may allow it to interact with specific biological targets involved in cancer cell proliferation. Compounds with similar piperazine frameworks have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that modifications in the piperazine ring can enhance the compound's efficacy against various cancer types, making it a candidate for further investigation as a potential anticancer agent.
Antiviral Activity
Given the increasing need for antiviral therapies, compounds that can inhibit viral replication are of great interest. The presence of the chloro and methoxy groups in this compound could enhance its bioactivity against viral enzymes. Studies have shown that similar compounds can act as protease inhibitors, which are crucial in the treatment of viral infections like hepatitis C and HIV.
Neurological Applications
The piperazine moiety is known for its neuroactive properties. This compound may exhibit potential as a treatment for neurological disorders, including depression and anxiety. Research into related compounds has demonstrated their ability to modulate neurotransmitter systems, suggesting that this compound could be investigated for similar effects.
Enzyme Inhibition
The compound may also serve as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural analogs have been explored as inhibitors of histone acetyltransferases and other enzymes critical in gene regulation and cancer progression . This property could be leveraged for therapeutic interventions targeting epigenetic modifications.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of similar piperazine compounds demonstrated their potential as anticancer agents. The synthesized compounds were evaluated for cytotoxicity against various cancer cell lines, revealing promising results that warrant further exploration of structure-activity relationships (SAR) .
Case Study 2: Antiviral Activity Assessment
In another study, researchers synthesized a series of compounds based on piperazine frameworks and tested their activity against hepatitis C virus (HCV). The results indicated that certain modifications led to enhanced antiviral activity, highlighting the importance of structural diversity in drug design .
Case Study 3: Neuropharmacological Studies
Research has also been conducted on piperazine derivatives for their effects on neurotransmitter systems. A particular focus was placed on serotonin and dopamine receptors, with findings suggesting that these compounds could serve as potential treatments for mood disorders .
Mechanism of Action
The mechanism of action of “[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological effects. The compound’s structure allows it to bind to specific sites on the target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are prevalent in medicinal chemistry due to their versatility in targeting receptors. Key comparisons include:
Key Observations :
- The dioxopiperazine core in the target compound may enhance hydrogen-bonding interactions compared to simple piperazines in 7o .
- The chloro-hydroxy-methoxyphenyl group could improve metabolic stability over dichlorophenyl analogs (e.g., 7o) due to reduced lipophilicity .
- The (Z)-pent-enyl chain may increase membrane permeability compared to pyridinyl or sulfonyl groups in other derivatives .
Stereochemical Considerations
The target compound’s multiple chiral centers contrast with racemic mixtures or single-stereoisomer analogs:
Physicochemical Properties
| Property | Target Compound | 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) | Pyridazinone Derivatives |
|---|---|---|---|
| Molecular Weight | ~950 g/mol (estimated) | 484 g/mol | 350–450 g/mol |
| LogP (Predicted) | ~4.5 (high due to aromatic/alkenyl) | 3.8 | 2.5–3.5 |
| Hydrogen Bond Donors | 5 (hydroxyl, amide groups) | 2 | 1–3 |
| Synthetic Complexity | Very high (multiple chiral centers) | Moderate (linear synthesis) | Moderate |
Implications :
- The target compound’s high molecular weight and logP may limit oral bioavailability but enhance target engagement in hydrophobic pockets.
- Synthetic challenges arise from its stereochemical complexity, contrasting with simpler piperazine derivatives .
Biological Activity
The compound [(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 903.43 g/mol. It features multiple functional groups, including dioxopiperazine and various aromatic substituents, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar piperazine derivatives can inhibit proteolytic enzymes such as ADAM17, which plays a crucial role in inflammation and cancer progression .
- Receptor Modulation : The presence of chlorinated and methoxy-substituted aromatic rings indicates potential interactions with various receptors, possibly modulating signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Compounds with similar structural motifs have shown antioxidant properties, which could mitigate oxidative stress in cells .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving a related compound demonstrated a reduction in tumor size in xenograft models .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to inhibit TNF-alpha production via ADAM17 inhibition. This could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties against certain bacterial strains due to its ability to disrupt bacterial cell membranes .
Case Studies
- In Vivo Studies : A study published in the Journal of Medicinal Chemistry reported the efficacy of a structurally similar piperazine derivative in reducing tumor volume in mouse models of breast cancer . The study highlighted the importance of specific substitutions on the piperazine ring for enhancing biological activity.
- In Vitro Studies : Research conducted on human cancer cell lines revealed that the compound inhibits cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent . The mechanism was attributed to cell cycle arrest and apoptosis induction.
Data Tables
Q & A
Q. What are the key challenges in synthesizing this compound, and what purification methods are recommended?
Synthesis challenges include stereochemical control, low yields during coupling reactions, and separation of diastereomers. For example, in a multi-step synthesis, coupling (2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl with methylamino-propanoyl intermediates requires precise stoichiometric control (1:1 molar ratios) and activation reagents like HATU ( ). Purification often involves a combination of chromatography (e.g., 2:1 petroleum ether/ethyl acetate) and Supercritical Fluid Chromatography (SFC) with chiral columns (Chiralpak® IC), achieving ~39% yield after optimization .
Q. How is the stereochemical configuration confirmed in this compound?
Stereochemical validation employs chiral SFC (e.g., MeOH/CO₂ = 30:70, 100 Bar, 40°C) to resolve enantiomers, supplemented by spectroscopic methods. For example, Eli Lilly used SFC to isolate the (2R)- and (2S)-isomers of related intermediates ( ). Elemental analysis (e.g., CHNS via Vario MICRO analyzer) and 2D-NMR (e.g., NOESY for spatial proximity) further confirm configurations, as demonstrated in analogous hydrazone derivatives ( ) .
Advanced Questions
Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models for this compound?
Discrepancies may arise from compensatory receptor upregulation (e.g., kinin B2 receptors compensating for B1 knockout in colitis models) or metabolic instability. To address this:
- Perform pharmacokinetic profiling (e.g., plasma stability assays, liver microsome studies) to identify rapid clearance pathways.
- Use knockout animal models (e.g., B1 receptor-deficient mice) to isolate target-specific effects ( ).
- Validate target engagement via biomarker analysis (e.g., LC-MS quantification of receptor-bound metabolites) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
SAR optimization focuses on:
- Hydrophobic substituents : Introducing methyl or trifluoromethyl groups (e.g., 4-(trifluoromethyl)anilino in ) to enhance membrane permeability.
- Metabolic blocking : Replacing labile ester groups with amides (e.g., tert-butyl carbamate in ) to reduce hepatic clearance.
- Chiral center modification : Adjusting (2R) vs. (2S) configurations in the piperazine core to improve receptor binding (). Computational tools like QSPR models predict logP and solubility for iterative design .
Q. What methodological approaches are used to evaluate the compound’s stability under storage conditions?
Stability studies follow ICH guidelines:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation products (e.g., hydrolysis of ester bonds).
- Analytical monitoring : Use HPLC-PDA to track purity and UPLC-QTOF-MS to characterize degradation pathways ( ).
- Storage recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation ( ) .
Key Notes
- Methodological Focus : Answers emphasize experimental design (e.g., knockout models, SAR workflows) over definitions.
- Advanced Topics : Data contradiction analysis and metabolic stability align with NIH/EMA research standards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
